molecular formula C7H6FNO2 B1401577 4-Fluoro-6-methylnicotinic acid CAS No. 1060806-01-0

4-Fluoro-6-methylnicotinic acid

Cat. No. B1401577
CAS RN: 1060806-01-0
M. Wt: 155.13 g/mol
InChI Key: XCZZMOINOMKPOU-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-6-methylnicotinic acid is represented by the formula C7H6FNO2 . This indicates that the molecule is composed of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

4-Fluoro-6-methylnicotinic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Pharmaceutical Research

4-Fluoro-6-methylnicotinic acid: is utilized in pharmaceutical research due to its potential as a building block for drug development. It’s particularly relevant in the synthesis of compounds that may have therapeutic effects. For instance, fluorine atoms are known to enhance the metabolic stability of pharmaceuticals, making this compound valuable in creating more durable drugs .

Organic Synthesis

In the realm of organic synthesis, 4-Fluoro-6-methylnicotinic acid serves as a precursor for various synthetic routes. Its presence can influence the reactivity and stability of synthesized molecules, which is crucial for developing new organic compounds with potential applications in materials science and medicinal chemistry .

Material Science

This compound finds applications in material science, particularly in the synthesis of advanced materials. Its fluorinated structure can impart unique properties to materials, such as resistance to solvents and thermal stability, which are desirable in creating high-performance polymers and coatings .

Analytical Chemistry

In analytical chemistry, 4-Fluoro-6-methylnicotinic acid is used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical procedures .

Biochemistry Research

Researchers in biochemistry employ 4-Fluoro-6-methylnicotinic acid to study enzyme interactions and metabolic pathways. The incorporation of fluorine atoms into biochemical compounds can provide insights into enzyme specificity and mechanism .

Environmental Science

The environmental impact of fluorinated compounds is a growing field of study4-Fluoro-6-methylnicotinic acid can be used to investigate the environmental fate of fluorinated pollutants, their breakdown processes, and potential remediation strategies .

Agricultural Research

In agricultural research, derivatives of 4-Fluoro-6-methylnicotinic acid could be explored for their role in plant growth and development. Understanding how fluorinated compounds affect plant physiology could lead to advancements in crop yield and resilience .

Nanotechnology

Lastly, 4-Fluoro-6-methylnicotinic acid has potential applications in nanotechnology. Its incorporation into nanoscale materials could result in novel properties, contributing to the development of nanodevices and nanosensors with enhanced performance .

Safety and Hazards

When handling 4-Fluoro-6-methylnicotinic acid, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-fluoro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZZMOINOMKPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855922
Record name 4-Fluoro-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-methylnicotinic acid

CAS RN

1060806-01-0
Record name 4-Fluoro-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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